molecular formula C12H14INO B4886721 6-methoxy-1,2-dimethylquinolinium iodide

6-methoxy-1,2-dimethylquinolinium iodide

Cat. No.: B4886721
M. Wt: 315.15 g/mol
InChI Key: YWPKMCXVGBOJRU-UHFFFAOYSA-M
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Description

6-methoxy-1,2-dimethylquinolinium iodide is a quinolinium derivative known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a methoxy group at the 6th position and two methyl groups at the 1st and 2nd positions of the quinolinium ring, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,2-dimethylquinolinium iodide typically involves the methylation of 6-methoxyquinoline. One common method includes the reaction of 6-methoxyquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1,2-dimethylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline structure.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinolinium N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinolinium compounds with various functional groups.

Scientific Research Applications

6-methoxy-1,2-dimethylquinolinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1,2-dimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The methoxy and methyl groups play a crucial role in modulating its activity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1,2-dimethylquinolinium iodide is unique due to the combination of the methoxy group and two methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-methoxy-1,2-dimethylquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO.HI/c1-9-4-5-10-8-11(14-3)6-7-12(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPKMCXVGBOJRU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C=C1)C=C(C=C2)OC)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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